molecular formula C14H19ClO3 B15093640 [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol

[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol

Cat. No.: B15093640
M. Wt: 270.75 g/mol
InChI Key: FFOGPJSXIZQGIV-AWEZNQCLSA-N
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Description

[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol is a chemical compound with the molecular formula C14H19ClO3 and a molecular weight of 270.75 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol typically involves the reaction of 6-chloro-1-tetralone with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound may involve continuous processing using heterogeneous catalysts. The use of bio-methanol derived from syngas obtained via biomass gasification is also a sustainable approach for its production .

Chemical Reactions Analysis

Types of Reactions

[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-6-chloro-1-(methoxymethyl)tetralin-1-yl]methanol
  • [(1R)-6-chloro-1-(ethoxymethyl)tetralin-1-yl]methanol

Uniqueness

[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol is unique due to its specific structural features, such as the presence of the dimethoxymethyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

[(1R)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol

InChI

InChI=1S/C14H19ClO3/c1-17-13(18-2)14(9-16)7-3-4-10-8-11(15)5-6-12(10)14/h5-6,8,13,16H,3-4,7,9H2,1-2H3/t14-/m0/s1

InChI Key

FFOGPJSXIZQGIV-AWEZNQCLSA-N

Isomeric SMILES

COC([C@@]1(CCCC2=C1C=CC(=C2)Cl)CO)OC

Canonical SMILES

COC(C1(CCCC2=C1C=CC(=C2)Cl)CO)OC

Origin of Product

United States

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